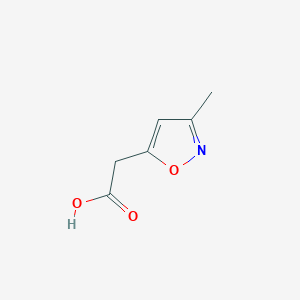

2-(3-Methylisoxazol-5-yl)acetic acid

説明

Structure

2D Structure

特性

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEFJFLAFQWOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400669 | |

| Record name | 2-(3-methylisoxazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19668-85-0 | |

| Record name | 2-(3-methylisoxazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1,2-oxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(3-Methylisoxazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic carboxylic acid derivative. Its structural motif is of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) protein. The VHL protein is a critical component of the cellular machinery that targets proteins for degradation, and its dysfunction is implicated in several cancers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.126 g/mol | [1] |

| CAS Number | 19668-85-0 | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 306.7 °C at 760 mmHg | [1] |

| pKa | 3.70 ± 0.10 (Predicted) | [1] |

| LogP | 0.61010 | [1] |

| Density | 1.292 g/cm³ | [1] |

| Refractive Index | 1.508 | [1] |

| Flash Point | 139.3 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established isoxazole synthesis methodologies. A general approach involves the hydrolysis of the corresponding ester, which can be synthesized through various routes.

General Synthetic Approach

A common method for the synthesis of 5-substituted isoxazoles involves the reaction of a β-ketoester with hydroxylamine. The resulting isoxazole ester can then be hydrolyzed to the desired carboxylic acid.

Caption: General Synthetic Workflow for this compound.

Illustrative Experimental Protocol (Hydrolysis of Ester Precursor)

This protocol outlines the hydrolysis of a methyl or ethyl ester of this compound.

Materials:

-

Methyl or Ethyl 2-(3-methylisoxazol-5-yl)acetate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting ester in a suitable solvent such as methanol or a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium hydroxide (typically 2 equivalents) in water dropwise to the stirred solution of the ester.

-

Stir the reaction mixture at room temperature for several hours (e.g., 18-20 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Acidify the aqueous layer to a pH of approximately 2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength around 210-220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The expected chemical shifts will be influenced by the specific deuterated solvent used.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.

Biological Relevance and Signaling Pathway

The primary documented application of this compound is as a synthetic precursor for ligands of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The VHL protein is a key component of a complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic (normal oxygen) conditions.[2][3][4]

In the presence of oxygen, prolyl hydroxylase enzymes (PHDs) hydroxylate specific proline residues on HIF-1α.[3] This hydroxylation event creates a binding site for the VHL protein.[3] The VHL protein, as part of the VBC-CUL2 E3 ubiquitin ligase complex (containing Elongin B, Elongin C, and Cullin-2), then polyubiquitinates HIF-1α.[4][5] This polyubiquitin tag serves as a signal for the 26S proteasome to degrade HIF-1α.[2][6]

Under hypoxic (low oxygen) conditions, the prolyl hydroxylases are inactive, and HIF-1α is not hydroxylated.[6] Consequently, VHL cannot bind to HIF-1α, which then stabilizes, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT). This heterodimer acts as a transcription factor, activating the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, which are critical for tumor growth.[3][7]

In many cancers, such as clear cell renal cell carcinoma, the VHL gene is mutated or silenced, leading to a non-functional VHL protein.[3][7] This results in the constitutive stabilization of HIF-1α even under normal oxygen levels, promoting tumor growth and vascularization.[3][7] Therefore, developing small molecules that can modulate the VHL pathway is a significant area of cancer research. This compound serves as a crucial fragment in the construction of such molecules, including Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the VHL E3 ligase to degrade other disease-causing proteins.

Caption: The Von Hippel-Lindau (VHL) Signaling Pathway.

Conclusion

References

- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]

- 3. Role of VHL gene mutation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid (CAS Number: 19668-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid, with the CAS number 19668-85-0, is a heterocyclic carboxylic acid derivative. While not extensively studied for its own direct biological activity, this compound has emerged as a critical and versatile building block in medicinal chemistry and drug discovery. Its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules with important therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its pivotal role in the development of novel therapeutics, particularly in the fields of targeted protein degradation and neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 19668-85-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 101-104 °C | [1] |

| Boiling Point (Predicted) | 306.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.292 g/cm³ | [1] |

| pKa (Predicted) | 3.70 ± 0.10 | [1] |

| LogP (Predicted) | 0.61 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| Canonical SMILES | CC1=NOC(=C1)CC(=O)O | [1] |

Synthesis

While specific, detailed, step-by-step protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, the synthesis of related isoxazole-5-carboxylic acids is well-documented. A common synthetic approach involves the hydrolysis of the corresponding ester, such as ethyl 2-(3-methylisoxazol-5-yl)acetate.

General Experimental Protocol: Ester Hydrolysis

A general procedure for the synthesis of a similar compound, 3-methylisoxazole-5-carboxylic acid, from its ethyl ester provides a likely synthetic route. This can be adapted for the synthesis of the title compound.

-

Reaction Setup: To a solution of the corresponding ethyl or methyl ester of this compound in a suitable solvent mixture (e.g., tetrahydrofuran, methanol, and water) in a round-bottom flask equipped with a magnetic stirrer, add a solution of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours (e.g., 18-20 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvents. The aqueous residue is then acidified to a pH of approximately 2 using a strong acid, such as 1N hydrochloric acid.

-

Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. Two key areas of application have been identified:

Precursor for von Hippel-Lindau (VHL) Ligands in PROTACs

This compound is a documented starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

The carboxylic acid moiety of this compound provides a convenient handle for amide bond formation, allowing its conjugation to other chemical entities to form the final VHL ligand and subsequently the PROTAC molecule.

Caption: Synthetic workflow for VHL ligand and PROTAC synthesis.

The VHL-E3 ligase complex is a key player in the cellular response to hypoxia. By hijacking this system, PROTACs can target a wide range of proteins for degradation, including those previously considered "undruggable."

Caption: Mechanism of action for VHL-based PROTACs.

Intermediate in the Synthesis of β-Amyloid Peptide Release Inhibitors

Patents have disclosed the use of this compound in the synthesis of compounds designed to inhibit the release and/or synthesis of β-amyloid (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease.

In this context, the acetic acid derivative is typically coupled with various amino acid esters to generate N-acyl-amino acid derivatives. These resulting compounds are then evaluated for their ability to modulate the enzymatic processing of the amyloid precursor protein (APP), thereby reducing the production of neurotoxic Aβ peptides.

Caption: Synthesis of potential β-amyloid release inhibitors.

The therapeutic strategy aims to interfere with the secretase enzymes (β- and γ-secretase) that cleave APP to generate Aβ peptides. By reducing the levels of these peptides, it is hypothesized that the progression of Alzheimer's disease can be slowed or halted.

Caption: Targeted pathway for β-amyloid release inhibitors.

Biological Activity

As of the current literature, there is a lack of significant, direct biological activity reported for this compound itself. Its utility is firmly established as a synthetic intermediate. The biological activities of interest are conferred by the larger, more complex molecules synthesized from this precursor.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug development professionals. Its isoxazole core and carboxylic acid functionality provide a versatile platform for the synthesis of complex molecular architectures. Its demonstrated application in the construction of VHL ligands for PROTACs and in the development of potential therapeutics for Alzheimer's disease underscores its importance in contemporary drug discovery efforts. While devoid of significant intrinsic biological activity, its role as a key building block ensures its continued relevance in the pursuit of novel and effective treatments for a range of human diseases. Further exploration of this scaffold in the creation of new chemical entities for various biological targets is a promising avenue for future research.

References

Technical Guide: 2-(3-Methylisoxazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylisoxazol-5-yl)acetic acid, a key building block in the synthesis of targeted therapeutic agents. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and analysis, and explores its application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key focus is the role of this compound in the broader context of targeted protein degradation, a cutting-edge area of drug discovery.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C6H7NO3.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 141.126 g/mol | [1] |

| CAS Number | 19668-85-0 | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 306.7°C at 760 mmHg | [1] |

| Density | 1.292 g/cm³ | [1] |

| pKa | 3.70 ± 0.10 (Predicted) | [1] |

| LogP | 0.61010 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

A suitable aromatic aldehyde (e.g., Benzaldehyde)

-

Sodium citrate or another suitable catalyst

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Water

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

Step 1: Synthesis of 4-arylidene-3-methylisoxazol-5(4H)-one

-

In a round-bottom flask, stir equimolar quantities of ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) in 5 mL of water for 10 minutes at room temperature.

-

Add the aromatic aldehyde (1 mmol) and 10 mol% of sodium citrate to the reaction mixture.

-

Continue stirring at room temperature for the appropriate time until a solid product forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolate the solid product by filtration and wash with cold water (5 mL).

Step 2: Hydrolysis to this compound

-

Charge a round-bottom flask equipped with a magnetic stirrer with the synthesized 4-arylidene-3-methylisoxazol-5(4H)-one from Step 1 in tetrahydrofuran (THF).

-

Add a solution of sodium hydroxide in water, followed by methanol.

-

Stir the reaction at room temperature for 18-20 hours.

-

Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x 35 mL).

-

Combine the organic phases and wash with saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

dot

Analytical Protocol

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5.0 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: Acetonitrile

-

Gradient elution may be required for optimal separation. A typical gradient could be starting from 95% A and increasing the concentration of B over time.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Application in Targeted Protein Degradation

A significant application of this compound is its use as a precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition component of the an E3 ubiquitin ligase complex.[2][3] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues.[2] This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]

Small molecule ligands that mimic the hydroxylated proline motif of HIF-1α can bind to VHL. By incorporating these VHL ligands into PROTACs, it is possible to hijack the VHL E3 ligase machinery to target other disease-causing proteins for degradation. This compound serves as a key building block for constructing these VHL-binding moieties.

dot

References

- 1. This compound|lookchem [lookchem.com]

- 2. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylisoxazol-5-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a putative synthesis protocol. Furthermore, it explores the potential biological activities and mechanisms of action of isoxazole-containing compounds, offering insights into their relevance in various signaling pathways.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in the ring, characteristic of the isoxazole family. The structure consists of a methyl group at position 3 and an acetic acid moiety at position 5 of the isoxazole ring.

Canonical SMILES: CC1=NOC(=C1)CC(=O)O[1]

Molecular Formula: C₆H₇NO₃[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 141.126 g/mol | [1] |

| CAS Number | 19668-85-0 | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point (Predicted) | 306.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.292 g/cm³ | [1] |

| pKa (Predicted) | 3.70 ± 0.10 | [1] |

| LogP (Predicted) | 0.61010 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

Putative Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a two-step process: the formation of the ethyl ester of the target molecule followed by its hydrolysis.

Step 1: Synthesis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

This step would likely involve a cyclocondensation reaction.

-

Reactants:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

A suitable aldehyde or its equivalent to introduce the acetic acid precursor.

-

A base (e.g., sodium ethoxide) or an acid catalyst.

-

-

Reaction Scheme (Hypothetical): The reaction of ethyl acetoacetate with hydroxylamine would form an oxime intermediate. Subsequent cyclization, potentially driven by the elimination of water, would yield the isoxazole ring. The specific reagents and conditions would be critical to ensure the correct regiochemistry, yielding the 3,5-disubstituted isoxazole.

Step 2: Hydrolysis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

The ethyl ester would then be hydrolyzed to the carboxylic acid.

-

Procedure:

-

Dissolve Ethyl 2-(3-Methylisoxazol-5-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran and methanol.

-

Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), and stir the mixture at room temperature for several hours.[2][3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[4]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.

-

Spectroscopic Data (Predicted)

As no experimentally derived spectra for this compound have been identified in the searched literature, the following are predicted characteristic signals based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signals |

| ¹H NMR | Singlet around 2.2-2.4 ppm (CH₃ on isoxazole ring). Singlet around 3.8-4.0 ppm (CH₂ of acetic acid). Broad singlet for the carboxylic acid proton (OH), chemical shift highly dependent on solvent and concentration. Singlet for the proton on the isoxazole ring. |

| ¹³C NMR | Signal for the methyl carbon (CH₃) around 10-15 ppm. Signal for the methylene carbon (CH₂) around 30-40 ppm. Signals for the isoxazole ring carbons between 100-170 ppm. Signal for the carboxylic acid carbon (C=O) around 170-180 ppm. |

| IR (Infrared) | Broad absorption band for the O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹. Sharp absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹. Absorptions for C=N and C=C stretching in the isoxazole ring in the 1400-1650 cm⁻¹ region. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z = 141.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the isoxazole ring. |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on various isoxazole derivatives has revealed a broad range of activities, particularly in the realm of oncology.

Isoxazole-containing compounds have been reported to exert their anticancer effects through several mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[5][6][7]

General Mechanisms of Action for Isoxazole Derivatives

-

Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through the activation of caspase cascades, which are central to the apoptotic process.

-

Enzyme Inhibition:

-

Thymidylate Synthase Inhibition: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cancer cell proliferation.[5]

-

Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.[5][6]

-

Protein Kinase Inhibition: Various kinases are involved in signaling pathways that promote cancer cell growth and survival. Isoxazole derivatives have been identified as inhibitors of several protein kinases.[5][6]

-

Aromatase Inhibition: This is a key target in hormone-dependent breast cancer.[5][6]

-

Hypothetical Signaling Pathway

The diagram below illustrates a generalized signaling pathway that could be targeted by an isoxazole derivative with anticancer properties, leading to the induction of apoptosis.

Caption: Hypothetical signaling pathway for an anticancer isoxazole derivative.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and preliminary biological evaluation of this compound.

Caption: A general workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive isoxazole derivatives. While specific experimental data for this compound is sparse in publicly accessible domains, this guide provides a foundational understanding of its structure, properties, and potential synthetic routes. The exploration of the known biological activities of related isoxazole compounds suggests that this molecule could be a valuable candidate for further investigation in drug discovery programs, particularly in the area of oncology. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological targets and mechanisms of action.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. scienceopen.com [scienceopen.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3-methylisoxazol-5-yl)acetic acid, a key building block in pharmaceutical chemistry. This document details two principal routes: the direct synthesis from 3,5-dimethylisoxazole and a two-step approach involving the homologation of 3-methylisoxazole-5-carboxylic acid. Included are detailed experimental protocols, quantitative data, and process visualizations to aid in the practical application of these methods.

Direct Synthesis from 3,5-Dimethylisoxazole via Lateral Lithiation

This is the most direct reported method for the synthesis of this compound. The strategy involves the selective deprotonation of the C5-methyl group of 3,5-dimethylisoxazole using a strong base, followed by quenching the resulting lithiated intermediate with carbon dioxide.

Signaling Pathway

Experimental Protocol

This protocol is based on the procedure described by Micetich (1970) in the Canadian Journal of Chemistry.[1]

Materials:

-

3,5-Dimethylisoxazole

-

n-Butyllithium (in hexane)

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (1N)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add 3,5-dimethylisoxazole (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane (1.1 eq) to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice (an excess) to the reaction mixture in small portions.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with water and acidify to pH 2 with 1N hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 73% | [1] |

| Purity | Not specified |

Two-Step Synthesis via Homologation of 3-Methylisoxazole-5-carboxylic acid

This alternative pathway involves the initial synthesis of 3-methylisoxazole-5-carboxylic acid, followed by a one-carbon chain extension (homologation) to yield the desired acetic acid derivative.

Synthesis of 3-Methylisoxazole-5-carboxylic acid

The carboxylic acid precursor is typically prepared by the hydrolysis of its corresponding ester.

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Argon gas

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in THF (2.0 mL).

-

Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL), followed by methanol (4 mL).

-

Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.

-

After completion of the reaction, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x 35 mL).

-

Combine the organic phases, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid.

| Parameter | Value |

| Starting Material | Methyl 3-methyl-5-isoxazolecarboxylate |

| Yield | 90% |

| Purity | Used without further purification |

| Reaction Time | 18-20 hours |

| Temperature | Room Temperature |

Arndt-Eistert Homologation of 3-Methylisoxazole-5-carboxylic acid

This reaction converts the carboxylic acid to the corresponding acyl chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired acetic acid.

Note: This is a general procedure for the Arndt-Eistert reaction. Diazomethane is toxic and explosive and should be handled with extreme caution by trained personnel in a well-ventilated fume hood using appropriate safety equipment.

Materials:

-

3-Methylisoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dry dichloromethane (DCM) or diethyl ether

-

Diazomethane (in a suitable solvent, e.g., ether)

-

Silver(I) oxide (Ag₂O) or other suitable catalyst

-

Water

-

Dioxane (optional)

Procedure: Step 1: Formation of the Acid Chloride

-

Suspend or dissolve 3-methylisoxazole-5-carboxylic acid (1.0 eq) in a dry solvent such as DCM.

-

Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Reaction with Diazomethane and Wolff Rearrangement

-

Dissolve the crude acid chloride in a dry, inert solvent like diethyl ether.

-

Slowly add this solution to a cooled (0 °C) ethereal solution of diazomethane (2.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench any excess diazomethane with a few drops of acetic acid.

-

To the resulting diazoketone solution, add a suspension of silver(I) oxide (0.1 eq) in water and heat the mixture to reflux or treat with UV light to induce the Wolff rearrangement.

-

After the reaction is complete, cool the mixture, filter off the catalyst, and acidify the aqueous phase.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain this compound.

| Parameter | Value |

| Starting Material | 3-Methylisoxazole-5-carboxylic acid |

| Yield | Varies (typically 50-80% for the homologation step) |

| Purity | Requires purification |

| Reaction Time | Multi-step, typically 1-2 days |

| Temperature | 0 °C to reflux |

Conclusion

This guide has outlined two viable synthetic routes to this compound. The direct synthesis from 3,5-dimethylisoxazole offers a more atom-economical and shorter pathway. The two-step homologation route, while longer, may be advantageous if 3-methylisoxazole-5-carboxylic acid or its esters are readily available. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and safety considerations, particularly concerning the use of diazomethane in the Arndt-Eistert homologation. The provided protocols and data serve as a valuable resource for the synthesis of this important heterocyclic compound in a research and development setting.

References

Unveiling the Biological Significance of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biological activity of 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0). While direct quantitative biological data for this specific compound remains limited in publicly accessible literature, its role as a key synthetic intermediate in the development of potential therapeutics for Alzheimer's disease highlights its significance. This document summarizes the available information, focusing on its application in synthesis, and provides a broader context of the biological activities associated with the isoxazole scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and potential as a drug discovery building block.

| Property | Value | Reference |

| Molecular Formula | C6H7NO3 | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 19668-85-0 | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 306.7 °C at 760 mmHg | [1] |

| pKa | 3.70 ± 0.10 (Predicted) | [1] |

| LogP | 0.61 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Biological Activity Profile

Direct biological screening data for this compound is not extensively available in public databases such as PubChem BioAssay. However, its utilization in the synthesis of compounds with potential therapeutic applications provides indirect evidence of its biological relevance.

Role as a Synthetic Intermediate in Alzheimer's Disease Research

Patents have disclosed the use of this compound as a key reagent in the synthesis of novel compounds designed to inhibit the release and/or synthesis of β-amyloid peptide. The accumulation of β-amyloid plaques is a pathological hallmark of Alzheimer's disease.

The primary application involves the coupling of this compound with amino acid esters to generate N-acyl-amino acid derivatives. One such example is the synthesis of N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester. While the biological activity of the final products is the focus of these patents, the choice of the 2-(3-methylisoxazol-5-yl)acetyl moiety suggests its contribution to the overall physicochemical and pharmacological properties of the target molecules.

Experimental Protocols

Synthesis of N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester

The following is a generalized protocol based on patent literature for the synthesis of a β-amyloid synthesis inhibitor precursor.

Materials:

-

This compound

-

Alanine iso-butyl ester

-

Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide)

-

Base (e.g., TEA - Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

-

Dissolve this compound in an anhydrous solvent.

-

Add the coupling agent and stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

In a separate flask, dissolve alanine iso-butyl ester and the base in the same anhydrous solvent.

-

Slowly add the activated this compound solution to the amino acid ester solution.

-

Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and by-products.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product using a suitable method, such as column chromatography, to obtain the desired N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester.

β-Amyloid Aggregation Inhibition Assay (General Protocol)

While not directly applied to the title compound, the following Thioflavin T (ThT) assay is a standard method to evaluate the inhibition of β-amyloid aggregation, a key therapeutic strategy for Alzheimer's disease.[2][3][4][5]

Principle:

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of fibril formation.

Materials:

-

β-amyloid peptide (Aβ1-42 or Aβ1-40)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Test compound (e.g., N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of β-amyloid peptide by dissolving it in a suitable solvent (e.g., HFIP) to disaggregate pre-existing fibrils, followed by removal of the solvent and reconstitution in buffer.

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, mix the β-amyloid peptide solution with the test compound at different concentrations. Include a positive control (β-amyloid alone) and a negative control (buffer alone).

-

Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) to allow for fibril formation.

-

After incubation, add a solution of Thioflavin T to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of β-amyloid aggregation.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of potential β-amyloid synthesis inhibitors using this compound.

Caption: Synthetic workflow for N-acyl-amino acid ester synthesis.

Conceptual Signaling Pathway

Given the role of its derivatives in Alzheimer's disease research, the following diagram illustrates a simplified conceptual pathway of amyloid-β production and the potential point of intervention for inhibitors.

Caption: Amyloid-β production pathway and inhibitor action.

Broader Context: Biological Activities of Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While these activities have not been directly attributed to this compound, they provide a valuable context for its potential as a lead structure or building block.

Reported activities of isoxazole derivatives include:

-

Antimicrobial Activity: Various isoxazole derivatives have demonstrated antibacterial and antifungal properties.

-

Anticancer Activity: Some isoxazole-containing compounds have shown cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity: The isoxazole scaffold has been incorporated into molecules with anti-inflammatory effects.

-

Enzyme Inhibition: Isoxazole derivatives have been developed as inhibitors for various enzymes, including monoacylglycerol lipase (MAGL).

-

Antiviral Activity: Certain isoxazole-based molecules have been investigated for their antiviral properties.

Conclusion

This compound is a valuable chemical entity with established utility in the synthesis of potential therapeutic agents, particularly in the context of Alzheimer's disease research. Although direct biological activity data for this compound is scarce, its role as a precursor for inhibitors of β-amyloid peptide synthesis underscores its importance. Further investigation into the biological profile of this compound and its simple derivatives is warranted to fully elucidate its potential in drug discovery. The broader isoxazole class of compounds continues to be a rich source of biologically active molecules, suggesting that this compound may hold untapped therapeutic potential.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-(3-methylisoxazol-5-yl)acetic acid and its derivatives. This class of compounds, characterized by a central isoxazole ring linked to an acetic acid moiety, has garnered significant interest in medicinal chemistry due to its versatile biological profile. This document outlines key findings, experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts in this area.

Core Compound Structure

The foundational structure is this compound, a heterocyclic compound with the chemical formula C₆H₇NO₃.

Chemical Properties:

| Property | Value |

| CAS No. | 19668-85-0 |

| Molecular Weight | 141.126 g/mol |

| Melting Point | 101-104 °C |

| Boiling Point | 306.7°C at 760 mmHg |

| pKa | 3.70 ± 0.10 |

| LogP | 0.61010 |

Data sourced from LookChem[1]

Synthesis of Derivatives

The synthesis of derivatives of the isoxazole scaffold is a key area of research, aiming to explore and optimize the biological activity of this class of compounds.

General Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Derivatives

A common starting material for isoxazole derivatives is 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, also known as Sulfamethoxazole, an antibiotic used for treating various bacterial infections.[2] A general synthetic scheme for its derivatives involves several steps, including esterification, hydrazide formation, and condensation with aromatic aldehydes.[2]

Experimental Protocol: Synthesis of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid (2) [2]

-

Materials: 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole) (1), acrylic acid, water.

-

Procedure: A mixture of sulfonamide (1) and acrylic acid in water is refluxed.

-

Yield: 95%

Experimental Protocol: Esterification to Methyl 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoate (3) [2]

-

Materials: 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid (2), methanol.

-

Procedure: Esterification of the carboxylic acid (2) is performed with methanol.

Experimental Protocol: Formation of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanehydrazide (4) [2]

-

Materials: Methyl 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoate (3), hydrazine monohydrate, propan-2-ol.

-

Procedure: The methyl ester (3) is reacted with hydrazine monohydrate in propan-2-ol at reflux for 24 hours.

Experimental Protocol: Synthesis of Hydrazones (5a-e) [2]

-

Materials: 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanehydrazide (4), various aromatic aldehydes, 1,4-dioxane, hydrochloric acid (catalytic amount).

-

Procedure: Condensation of the acid hydrazide (4) with various aromatic aldehydes is carried out in 1,4-dioxane at reflux for 24 hours in the presence of a catalytic amount of hydrochloric acid.

Synthesis workflow for 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have demonstrated a wide range of biological activities, indicating their potential in various therapeutic areas.

Antileukemic Activity

Certain 3-(3-methylisoxazol-5-yl)-2-styrylquinazolin-4(3H)-ones have been synthesized and evaluated for their in vitro antileukemic activity against L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia) cell lines, with some compounds showing good activity.[3]

Antimicrobial Activity

Isoxazole derivatives are known for their broad-spectrum pharmacological potential, with compounds like Sulfamethoxazole being used clinically to treat bacterial infections.[2] Preliminary in vitro tests of newly synthesized 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives have shown promising antimicrobial results.[2]

Heparanase Inhibition

A series of benzoxazol-5-yl acetic acid derivatives, which are structural analogs, have been identified as heparanase inhibitors.[4] Several of these compounds exhibit IC50 values of approximately 200 nM against heparanase and show anti-angiogenic properties.[4]

Wnt/β-catenin Pathway Inhibition

A derivative, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway.[5] This compound was shown to disrupt the β-catenin/BCL9 protein-protein interaction, leading to reduced proliferation of SW480 colorectal cancer cells.[5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 3. researchgate.net [researchgate.net]

- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor for the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Activities of 2-(3-Methylisoxazol-5-yl)acetic acid: A Review of Available Data

For Immediate Release

[City, State] – [Date] – An in-depth review of the scientific literature regarding the mechanism of action for the compound 2-(3-Methylisoxazol-5-yl)acetic acid reveals a notable absence of detailed pharmacological data. While this molecule serves as a valuable chemical intermediate in the synthesis of more complex biologically active agents, its intrinsic mechanism of action, specific biological targets, and associated signaling pathways are not well-documented in publicly accessible scientific databases and literature.

This technical guide aims to provide a comprehensive overview of the currently available information on this compound, addressing its known applications and the general biological relevance of its core chemical moieties. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₆H₇NO₃. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| Molecular Weight | 141.13 g/mol |

| CAS Number | 19668-85-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 101-104 °C |

| Boiling Point | 306.7 °C at 760 mmHg |

| pKa | 3.70 ± 0.10 (Predicted) |

| LogP | 0.3 (XLogP3) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Table 1: Physicochemical Properties of this compound.

Known Applications and Biological Context

The primary documented application of this compound is as a reagent or building block in organic synthesis. It has been utilized in the solid-phase synthesis of ligands for the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex often implicated in cancer. It is critical to note that its use as a synthetic precursor does not imply that this compound itself possesses activity as a VHL ligand.

The isoxazole ring is a common scaffold in medicinal chemistry, found in a variety of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Similarly, the acetic acid moiety is a feature of many pharmacologically active molecules, often contributing to solubility and interactions with biological targets. However, the specific contribution of the this compound structure to a direct biological mechanism of action remains uncharacterized.

Inferred Potential Biological Interactions: A Conceptual Workflow

Given the absence of direct experimental evidence for the mechanism of action of this compound, a hypothetical workflow for its initial pharmacological screening is presented below. This diagram illustrates a logical progression of experiments that would be necessary to identify its biological targets and elucidate its mechanism of action.

Lack of Quantitative Data and Experimental Protocols

A thorough search of scientific literature and databases did not yield any quantitative data such as IC₅₀, EC₅₀, Kᵢ, or Kₐ values for this compound. Consequently, there are no established experimental protocols for assays specifically designed to measure its biological activity. The creation of such protocols would be contingent on the successful identification of a biological target, as outlined in the conceptual workflow above.

Conclusion

While this compound is a known chemical entity with applications in organic synthesis, there is a significant gap in the understanding of its direct biological effects. The scientific community has not, to date, published research detailing its mechanism of action, specific molecular targets, or associated signaling pathways. The information presented herein is based on the limited available data and general principles of medicinal chemistry. Further research, beginning with broad screening and target identification, would be required to fully characterize the pharmacological profile of this compound.

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid: Synthesis, Properties, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methylisoxazol-5-yl)acetic acid is a key heterocyclic building block, primarily recognized for its role as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands. These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and the critical biological context of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a quantitative summary of its properties. Furthermore, this document elucidates the signaling pathway central to its application and provides a workflow for its incorporation into drug discovery pipelines.

Introduction

The advent of targeted protein degradation (TPD) has opened new avenues in drug discovery, enabling the pharmacological knockdown of previously "undruggable" proteins. At the heart of this technology are PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. This compound has emerged as a critical starting material for the synthesis of highly potent VHL ligands, making it a compound of significant interest to the drug discovery community. This guide serves as a technical resource for researchers working with this molecule, providing detailed information from its synthesis to its application in the broader context of TPD.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.[1]

| Property | Value | Reference |

| CAS Number | 19668-85-0 | [1] |

| Molecular Formula | C6H7NO3 | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 306.7 °C at 760 mmHg | [1] |

| pKa (Predicted) | 3.70 ± 0.10 | [1] |

| LogP (Predicted) | 0.61 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium ethoxide, sodium acetate)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of hydroxylamine hydrochloride and a suitable base.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 2-(3-methylisoxazol-5-yl)acetate.

Experimental Protocol: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 2-(3-methylisoxazol-5-yl)acetate

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid)

-

Water

-

Ethanol or Tetrahydrofuran (THF)

-

Ethyl acetate

-

1N Hydrochloric acid

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure (Basic Hydrolysis):

-

Reaction Setup: Dissolve ethyl 2-(3-methylisoxazol-5-yl)acetate in a mixture of ethanol (or THF) and water.

-

Hydrolysis: Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.

-

Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2 with 1N hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

References

Potential Therapeutic Targets of 2-(3-Methylisoxazol-5-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methylisoxazol-5-yl)acetic acid has emerged as a critical chemical scaffold in modern drug discovery, primarily functioning as a key building block in the synthesis of potent and selective ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into Proteolysis-Targeting Chimeras (PROTACs) enables the targeted degradation of pathogenic proteins, offering a novel therapeutic modality for a range of diseases, including cancer. This technical guide delineates the core therapeutic potential of this compound by focusing on its role in the VHL-hypoxia-inducible factor-1α (HIF-1α) signaling axis. Additionally, it briefly explores the potential, albeit less established, involvement of its derivatives in the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of the underlying biology, experimental protocols for target engagement, and a summary of relevant quantitative data.

Core Therapeutic Target: von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The principal therapeutic relevance of this compound lies in its utility as a precursor for ligands that bind to the von Hippel-Lindau tumor suppressor protein (VHL). VHL is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, a key regulator of the hypoxia-inducible factor-1α (HIF-1α)[1].

Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize and bind HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome[1]. In hypoxic conditions, such as those found in solid tumors, PHD activity is inhibited, leading to the stabilization of HIF-1α. Accumulated HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell proliferation, and metastasis.

Small molecule ligands derived from this compound are designed to mimic the binding of the hydroxylated HIF-1α peptide to VHL. When incorporated into PROTACs, these ligands serve to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation.

The VHL-HIF-1α Signaling Pathway and Its Interruption by VHL Ligands

The signaling pathway illustrates the central role of VHL in maintaining cellular homeostasis and how VHL ligands can hijack this system for therapeutic benefit.

References

Safety and Handling of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0). The information is compiled from available safety data sheets of structurally similar compounds and chemical databases, intended to promote safe laboratory practices.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Based on data for similar compounds, the following GHS classifications are likely applicable:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[1][2]

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.126 g/mol [3] |

| CAS Number | 19668-85-0[3] |

| Appearance | Solid (form not specified) |

| Melting Point | 101-104 °C[3] |

| Boiling Point | 306.7°C at 760 mmHg[3] |

| Flash Point | 139.3°C[3] |

| Density | 1.292 g/cm³[3] |

| pKa | 3.70 ± 0.10 (Predicted)[3] |

| Storage Temperature | 2-8°C[3] |

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6]

-

Store at the recommended temperature of 2-8°C.[3]

-

Incompatible materials include strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][5] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Experimental Protocol: General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Stability and Reactivity

-

Chemical Stability: The product is expected to be stable under normal ambient conditions (room temperature).

-

Conditions to Avoid: Excess heat and formation of dust.[1][5]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Toxicological Information

Specific toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[1] The information provided is based on the anticipated hazards from similar chemical structures.

-

Acute Toxicity: Not classified.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: No information available.

-

Germ Cell Mutagenicity: No information available.

-

Carcinogenicity: No information available.

-

Reproductive Toxicity: No information available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2]

-

Specific Target Organ Toxicity - Repeated Exposure: No information available.

-

Aspiration Hazard: No information available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be disposed of as hazardous waste. Do not empty into drains.[1][5]

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet or professional safety training. Always consult the most up-to-date safety information and exercise caution when handling any chemical.

References

Solubility Profile of 2-(3-Methylisoxazol-5-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a synthetic building block. Understanding the solubility of this compound is a critical first step in its formulation for preclinical and clinical studies. Solubility impacts bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis, purification, and analysis. This guide addresses the current gap in public knowledge regarding the specific solubility of this compound and provides the means to generate this essential data.

Physicochemical Properties of this compound

While specific solubility data is sparse, a number of key physicochemical properties of this compound have been reported. These properties, summarized in Table 1, are essential for predicting its general solubility behavior and for designing experimental studies. The isoxazole ring imparts a degree of polarity to the molecule.[1]

| Property | Value | Reference |

| Molecular Formula | C6H7NO3 | [2] |

| Molecular Weight | 141.126 g/mol | [2] |

| Melting Point | 101-104 °C | [2] |

| Predicted pKa | 3.70 ± 0.10 | [2] |

| LogP | 0.61010 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Appearance | White solid |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed protocol for the determination of the thermodynamic solubility of this compound using the saturation shake-flask method. This method is considered the gold standard for its reliability and accuracy.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected analytical solvent for HPLC calibration.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the test solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the compound and the solvent.

Caption: Key Factors Affecting Compound Solubility.

Conclusion